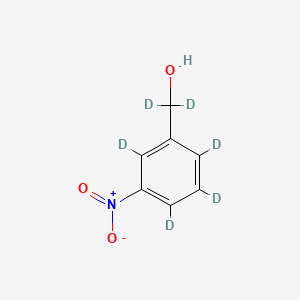

3-Nitrobenzyl-d6 alcohol

Description

Contextual Significance of Deuterated Organic Compounds in Modern Chemistry

Deuterated organic compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are crucial in various scientific fields. cymitquimica.com This isotopic labeling is a key concept for tracking compounds, understanding metabolic pathways, and clarifying reaction mechanisms. researchgate.net The increase in mass upon substituting protium (B1232500) (¹H) with deuterium (²H) leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference has a dramatic effect and is exploited in several areas of chemistry. researchgate.net

In analytical chemistry, deuterated compounds are widely used as internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.org In mass spectrometry, the known mass difference allows for precise quantification of the non-deuterated analyte. acs.org For NMR spectroscopy, deuterated solvents are routinely used to avoid overwhelming solvent signals in the proton spectrum, enabling clearer structural characterization of organic compounds. acs.orgsynmr.in The use of deuterated analogs can also help confirm peak assignments in complex spectra.

Fundamental Role of Deuterium Labeling in Mechanistic Elucidation and Advanced Studies

The most significant application of deuterium labeling in foundational research is for the elucidation of reaction mechanisms through the study of the kinetic isotope effect (KIE). acs.orgrsc.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org Expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), the KIE provides invaluable information about the rate-determining step of a reaction. libretexts.orglibretexts.org

The C-D bond is stronger and has a lower zero-point energy than the C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step. This phenomenon results in a "normal" primary KIE, where kH/kD is greater than 1, typically in the range of 1 to 8. libretexts.orglibretexts.org Conversely, secondary KIEs, where the isotopically labeled bond is not broken in the rate-determining step, can also provide insight into changes in hybridization or hyperconjugation at the transition state. princeton.edu By measuring these effects, chemists can deduce intricate details about transition state structures and reaction pathways. acs.orgcolumbia.edu

Overview of 3-Nitrobenzyl Alcohol Derivatives in Synthetic Chemistry and Foundational Research

The non-deuterated parent compound, 3-Nitrobenzyl alcohol, is a versatile building block in organic synthesis. guidechem.com It serves as a starting material or intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. guidechem.comontosight.ai The presence of the nitro group and the alcohol functionality allows for a wide range of chemical transformations. ontosight.ai

One of the most notable applications of nitrobenzyl derivatives, particularly the ortho-isomer, is as photolabile protecting groups. umass.edu The nitrobenzyl moiety can be attached to a functional group to mask its reactivity. This protecting group is stable under many chemical conditions but can be cleaved by irradiation with UV light, releasing the functional group. ontosight.aiumass.edu This property is highly valuable in the synthesis of complex molecules and in materials science for creating photodegradable hydrogels and patterned surfaces. umass.edu 3-Nitrobenzyl alcohol itself has been employed as a liquid matrix in fast atom bombardment (FAB) and matrix-assisted laser desorption ionization (MALDI) mass spectrometry. fishersci.be

Scope and Objectives of Academic Research on 3-Nitrobenzyl-d6 Alcohol

Research focusing on this compound is primarily centered on its application in analytical chemistry. Its main use is as an internal standard for mass spectrometry and NMR spectroscopy, where its distinct molecular weight (159.17 g/mol ) allows for accurate quantification of its non-deuterated counterpart or other analytes. The synthesis of this labeled compound typically involves the reduction of a deuterated precursor, such as 3-nitrobenzaldehyde-d6. evitachem.com

Beyond its role as an analytical standard, this compound holds potential for use in mechanistic studies. Given the rich chemistry of nitrobenzyl compounds, particularly in reactions involving the benzylic alcohol, this deuterated analog could be used to investigate KIEs. Such studies could elucidate the mechanisms of oxidation, reduction, or substitution reactions at the benzylic position, providing deeper insight into the transition states of these processes. The strategic placement of deuterium on the benzyl (B1604629) group makes it a precise tool for probing bond-breaking and bond-forming steps involving these positions.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (3-Nitrophenyl-2,4,5,6-d4)methan-d2-ol |

| CAS Number | 1219795-18-2 |

| Molecular Formula | C₇HD₆NO₃ |

| Molecular Weight | 159.17 g/mol |

Data sourced from multiple chemical suppliers. lgcstandards.com

Table 2: Chemical Properties of 3-Nitrobenzyl alcohol

| Property | Value |

| Synonyms | m-Nitrobenzyl alcohol, (3-Nitrophenyl)methanol |

| CAS Number | 619-25-0 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 30-32°C |

| Boiling Point | 175-180°C at 3 mm Hg |

Data sourced from various chemical databases and suppliers. guidechem.comguidechem.combiosynth.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

159.17 g/mol |

IUPAC Name |

dideuterio-(2,3,4,6-tetradeuterio-5-nitrophenyl)methanol |

InChI |

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 |

InChI Key |

CWNPOQFCIIFQDM-NVSFMWKBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C([2H])([2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CO |

Origin of Product |

United States |

Advanced Spectroscopic Investigations of 3 Nitrobenzyl D6 Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Impact Analysis

NMR spectroscopy is exceptionally sensitive to the nuclear environment, making it an ideal method for analyzing deuterated compounds. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) induces noticeable changes in NMR spectra, which can be leveraged to confirm isotopic distribution and understand subtle electronic and structural perturbations. For 3-Nitrobenzyl-d6 alcohol, with an isotopic purity of 99 atom % D, the deuterons are located on the aromatic ring and the methylene (B1212753) bridge. cdnisotopes.com

The precise location and extent of deuteration in this compound (O₂NC₆D₄CD₂OH) are unequivocally confirmed through a combination of ¹H, ²H, and ¹³C NMR spectroscopy.

¹H NMR: In the ¹H NMR spectrum of the unlabeled 3-nitrobenzyl alcohol, characteristic signals appear for the aromatic protons (typically in the δ 7.5-8.2 ppm range), the benzylic methylene protons (CH₂ at ~δ 4.8 ppm), and the hydroxyl proton (OH, variable, ~δ 2.4 ppm in CDCl₃). mmu.ac.ukoxinst.com For this compound, the high level of deuteration means the signals corresponding to the aromatic and benzylic protons are virtually absent. The spectrum is dominated by the single remaining resonance of the hydroxyl (-OH) proton. The disappearance of the other signals serves as direct proof of the deuterium distribution on the aromatic and benzylic positions.

²H NMR: Deuterium NMR, or ²H NMR, directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at chemical shifts identical to their proton analogues. oiv.int Therefore, resonances would be observed in the aromatic and benzylic regions, confirming the sites of deuteration. The relative integration of these signals can be used to verify the d4 (aromatic) to d2 (benzylic) ratio, thus confirming the isotopic distribution. oiv.int

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the deuteration pattern. Carbons bonded directly to deuterium (C-D) exhibit two key features: a splitting of the resonance into a multiplet due to one-bond carbon-deuterium coupling (¹J_CD) and an upfield shift known as an isotope effect. The benzylic carbon, now a CD₂ group, would appear as a multiplet, and the four deuterated aromatic carbons would show similar C-D couplings. These characteristic splittings and shifts are absent in the spectrum of the unlabeled compound, making ¹³C NMR a definitive tool for locating the deuterium atoms. oxinst.com

The replacement of hydrogen with deuterium causes subtle but measurable perturbations in the chemical shifts of neighboring nuclei, an effect known as the deuterium-induced isotope shift (DIS). bibliotekanauki.plsci-hub.st These shifts are typically directed upfield.

In this compound, the carbon atoms of the C-D bonds exhibit the largest upfield shift (α-effect). Smaller upfield shifts are also induced on adjacent carbons (β-effect) and even on nuclei further away (long-range effects). bibliotekanauki.plnih.gov These perturbations provide a detailed map of the isotopic substitution's electronic influence throughout the molecule.

Furthermore, spin-spin coupling constants are significantly altered. The magnitude of one-bond carbon-deuterium coupling (¹J_CD) is related to the analogous proton coupling (¹J_CH) by the ratio of the gyromagnetic ratios (γD/γH ≈ 0.15). This drastic reduction in the coupling constant is a hallmark of deuteration and can be readily observed in the ¹³C NMR spectrum.

| Nucleus | Position | 3-Nitrobenzyl Alcohol (Unlabeled) - Expected Data | This compound - Expected Observations |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | δ ≈ 7.5 - 8.2 ppm (multiplets) mmu.ac.ukoxinst.com | Signal absent or residual |

| Benzylic (CH₂) | δ ≈ 4.8 ppm (singlet/doublet) mmu.ac.ukoxinst.com | Signal absent or residual | |

| Hydroxyl (OH) | δ ≈ 2.4 ppm (singlet/triplet, variable) mmu.ac.ukoxinst.com | Signal present, may show slight upfield shift | |

| ¹³C | Aromatic (C-H) | δ ≈ 122 - 148 ppm (singlets) oxinst.com | Resonances shifted upfield, split by ¹J_CD |

| Benzylic (CH₂) | δ ≈ 64 ppm (singlet) oxinst.com | Resonance shifted upfield, split by ¹J_CD | |

| Aromatic (C-NO₂, C-CH₂) | δ ≈ 141, 148 ppm (singlets) oxinst.com | Resonances present, may show small upfield β/γ isotope shifts |

A common challenge in ¹H NMR spectroscopy is the unambiguous identification of signals arising from labile protons, such as those in hydroxyl (-OH) groups. The chemical shift of these protons is often variable and dependent on concentration, temperature, and solvent.

A D₂O exchange study is a simple and definitive experiment to identify the -OH resonance. stackexchange.com Upon adding a drop of deuterium oxide (D₂O) to the NMR sample of this compound (dissolved in a solvent like DMSO-d₆), the labile hydroxyl proton rapidly exchanges with deuterium from the D₂O. man.poznan.plunimi.it

This H/D exchange leads to the broadening and eventual disappearance of the -OH signal in the ¹H NMR spectrum, as the proton is replaced by a deuterium atom (-OD), which is not observed in ¹H NMR. This phenomenon confirms the identity and position of the hydroxyl proton resonance, distinguishing it from all other non-labile C-H signals.

Vibrational Spectroscopy (Infrared and Raman) in Deuteration Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since vibrational frequencies are highly dependent on the mass of the atoms involved in the bond, substituting hydrogen with deuterium leads to predictable and significant shifts in the spectra, providing clear evidence of deuteration.

The primary effect of deuteration in vibrational spectroscopy is the shift of stretching and bending modes involving the substituted atom to lower frequencies (lower wavenumbers). This is due to the increased mass of deuterium compared to protium. The theoretical shift for a simple X-H to X-D oscillator is approximately a factor of 1/√2.

C-D Stretching: The IR and Raman spectra of this compound will lack the characteristic aromatic and aliphatic C-H stretching vibrations typically found between 2850 and 3100 cm⁻¹. Instead, new bands corresponding to C-D stretching vibrations will appear at significantly lower frequencies, generally in the 2100-2300 cm⁻¹ region.

O-H Stretching: Since the deuteration in this compound is on the carbon framework, the O-H stretching vibration remains. It will appear as a characteristic broad band in the region of 3200-3600 cm⁻¹.

Bending Modes: Vibrational modes corresponding to the bending (scissoring, wagging, twisting) of the C-H bonds will be replaced by C-D bending modes at lower wavenumbers. researchgate.net

Nitro Group Vibrations: The characteristic vibrational bands of the nitro (NO₂) group, such as the asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹), are expected to be largely unaffected. spectroscopyonline.com However, minor shifts may occur due to changes in vibrational coupling with the now-deuterated molecular framework.

| Vibrational Mode | Approximate Frequency in 3-Nitrobenzyl Alcohol (Unlabeled) | Expected Frequency in this compound |

|---|---|---|

| O-H Stretch | ~3200 - 3600 (broad) | ~3200 - 3600 (broad) |

| Aromatic C-H Stretch | ~3000 - 3100 | Absent |

| Benzylic C-H Stretch | ~2850 - 2950 | Absent |

| Aromatic & Benzylic C-D Stretch | Absent | ~2100 - 2300 |

| NO₂ Asymmetric Stretch | ~1530 spectroscopyonline.com | ~1530 (minor shifts possible) |

| NO₂ Symmetric Stretch | ~1350 spectroscopyonline.com | ~1350 (minor shifts possible) |

The observed shifts in the vibrational spectra serve as a direct fingerprint of the isotopic labeling, confirming the molecular structure of this compound. The disappearance of specific C-H modes and the concurrent appearance of C-D modes provide incontrovertible evidence of the deuteration sites.

Furthermore, these spectral changes can offer insights into intramolecular dynamics. Vibrational modes within a molecule are often coupled. The significant frequency change of the benzylic and aromatic modes upon deuteration alters their coupling with other vibrations. This can lead to subtle shifts in the frequencies of other groups, such as the C-C skeletal modes or even the NO₂ vibrations, providing a more holistic picture of the molecule's vibrational landscape. Any weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitro group's oxygen atoms, would be reflected in the position and shape of the O-H stretching band. Comparing this to the unlabeled analogue can reveal if the framework deuteration subtly influences such dynamic interactions.

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry has become an indispensable tool for the analysis of isotopically labeled compounds. nih.gov For this compound, MS techniques are crucial for verifying the extent and location of deuterium incorporation, as well as for its application as an internal standard in quantitative studies. evitachem.comclearsynth.com

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the isotopic purity of deuterated compounds like this compound. nih.govresearchgate.net Unlike nominal mass instruments, HRMS can resolve and distinguish the mass differences between isotopologues—molecules that differ only in their isotopic composition. This capability is fundamental to confirming the successful synthesis and isotopic enrichment of the labeled compound. rsc.org

The primary goal of this analysis is to quantify the distribution of deuteration, as a synthetic batch will typically contain a mixture of molecules with varying numbers of deuterium atoms (from d0 to d6). By analyzing the relative intensities of the corresponding ion peaks in the mass spectrum, the isotopic purity can be precisely calculated. researchgate.net For instance, electrospray ionization (ESI) coupled with HRMS allows for the sensitive and rapid characterization of these H/D isotopologs with minimal sample consumption. nih.gov

The following table illustrates the theoretical exact masses for the protonated molecular ions ([M+H]⁺) of the different isotopologues of 3-Nitrobenzyl alcohol. The ability of HRMS to distinguish between these small mass differences is key to its utility.

Table 1: Theoretical Exact Masses of 3-Nitrobenzyl Alcohol Isotopologues This table shows the calculated monoisotopic masses for the protonated molecular ions of 3-Nitrobenzyl alcohol and its deuterated forms. These distinct masses allow for their separation and quantification using High-Resolution Mass Spectrometry.

| Isotopologue | Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 3-Nitrobenzyl alcohol (d0) | C₇H₈NO₃⁺ | 154.0499 |

| 3-Nitrobenzyl-d1 alcohol | C₇H₇DNO₃⁺ | 155.0561 |

| 3-Nitrobenzyl-d2 alcohol | C₇H₆D₂NO₃⁺ | 156.0624 |

| 3-Nitrobenzyl-d3 alcohol | C₇H₅D₃NO₃⁺ | 157.0687 |

| 3-Nitrobenzyl-d4 alcohol | C₇H₄D₄NO₃⁺ | 158.0750 |

| 3-Nitrobenzyl-d5 alcohol | C₇H₃D₅NO₃⁺ | 159.0812 |

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. clearsynth.comnih.gov this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 3-Nitrobenzyl alcohol. The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, including ionization efficiency and fragmentation behavior. nih.gov

This co-elution and similar behavior help to compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal. clearsynth.com By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the analyte's concentration. mdpi.com This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for quantitative analysis due to its high precision and accuracy. nih.gov

The table below outlines a hypothetical calibration curve for the quantification of 3-Nitrobenzyl alcohol using this compound as an internal standard.

Table 2: Example Calibration Data for LC-MS Quantification This table demonstrates the principle of using a deuterated internal standard. A fixed concentration of this compound is added to samples containing varying concentrations of the target analyte (3-Nitrobenzyl alcohol). The consistent response ratio allows for precise quantification.

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Conc. (ng/mL) | IS Peak Area | Response Ratio (Analyte/IS) |

|---|---|---|---|---|

| 1.0 | 1,520 | 50 | 75,500 | 0.020 |

| 5.0 | 7,650 | 50 | 76,100 | 0.101 |

| 10.0 | 15,100 | 50 | 75,200 | 0.201 |

| 25.0 | 38,000 | 50 | 75,800 | 0.501 |

| 50.0 | 75,900 | 50 | 75,600 | 1.004 |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that monitors the exchange of labile hydrogens (those attached to heteroatoms like oxygen, nitrogen, or sulfur) with deuterium atoms from a deuterated solvent. longdom.org The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and involvement in hydrogen bonding. researchgate.net While commonly applied to study protein conformation and dynamics, the principles of HDX-MS can also be used to investigate the reactivity and local chemical environment of small molecules like this compound. nih.govrsc.org

By exposing the compound to a deuterated solvent (e.g., D₂O), one can monitor the exchange of the hydroxyl proton. The rate of this exchange can provide insights into the acidity of the proton and how it is affected by the electron-withdrawing nitro group. Furthermore, HDX-MS could be employed to study the interaction of this compound with other molecules or surfaces. Changes in the exchange rate upon binding would indicate which parts of the molecule are involved in the interaction. longdom.org The reaction is typically quenched by lowering the pH and temperature, and the resulting mass shift is analyzed by MS. longdom.org

The mechanism of exchange can follow different kinetics. The EX2 mechanism, which is most common, involves a slow, incremental increase in the mass of the molecule as individual hydrogens exchange. researchgate.net In contrast, the EX1 mechanism involves a cooperative unfolding or opening of a region, leading to the rapid exchange of multiple hydrogens at once, resulting in two distinct isotopic envelopes in the mass spectrum. researchgate.net For a small molecule like this compound, the exchange of its single labile hydroxyl proton would be expected to follow simple EX2 kinetics.

Table 3: List of Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | (3-Nitrophenyl-2,4,5,6-d4)methan-d2-ol | C₇HD₆NO₃ | 1219795-18-2 |

| 3-Nitrobenzyl alcohol | (3-nitrophenyl)methanol, NOBA | C₇H₇NO₃ | 619-25-0 |

Mechanistic Probes: Kinetic Isotope Effects Kies of 3 Nitrobenzyl D6 Alcohol

Primary and Secondary Kinetic Isotope Effects in Reaction Pathways

Kinetic isotope effects are categorized as primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of the reaction. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step, yet it still influences the reaction rate. libretexts.orgprinceton.edu

The magnitude of a primary KIE is a strong indicator of whether C-H bond cleavage is a feature of the slowest, rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in this step. Studies on related nitrobenzyl derivatives have demonstrated substantial KIEs, highlighting the utility of deuteration at the benzylic position (the -CD2OH group in 3-nitrobenzyl-d6 alcohol).

These findings from analogous systems strongly suggest that in reactions involving this compound, a significant primary KIE would be expected if the mechanism involves the cleavage of a C-D bond from the benzylic methylene (B1212753) group in its rate-determining step.

Table 1: Primary Kinetic Isotope Effects in Reactions of Benzyl (B1604629) Alcohol Derivatives

| Reaction | Substrate | kH/kD | Implication | Reference(s) |

|---|---|---|---|---|

| Photolysis | o-Nitrobenzyl alcohol derivatives | Up to 8.3 | C-H bond cleavage is rate-determining. | nih.govresearchgate.net |

| Condensation | Benzyl alcohol | 5.2 | C-H bond cleavage is integral to the mechanism. | researchgate.net |

| Enzymatic Oxidation | p-Br-Benzyl alcohol | 4.8 | C-H bond cleavage is rate-limiting. | researchgate.net |

Secondary kinetic isotope effects (SKIEs), though smaller than primary KIEs, provide valuable information about the transition state structure. princeton.edu An α-secondary KIE, where deuterium (B1214612) is placed on the carbon undergoing a change in hybridization (like the benzylic carbon in this compound), is particularly informative. A change from sp3 hybridization in the reactant to sp2 in the transition state typically results in a normal SKIE (kH/kD > 1, often around 1.1-1.2), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1, often around 0.8-0.9). wikipedia.org This is because the C-H bending vibrational frequencies are less restricted in an sp2-hybridized state compared to an sp3 state.

Solvent Isotope Effects in Chemical Transformations Involving this compound

Replacing a protic solvent like water (H2O) or methanol (B129727) (CH3OH) with its deuterated counterpart (D2O or CD3OD) can also change reaction rates, a phenomenon known as the solvent isotope effect (SIE). chem-station.com This is a powerful tool for probing mechanisms, especially those involving proton transfer. nih.gov In the context of this compound, the hydroxyl proton is exchangeable with the solvent.

In alcohol oxidations, SIEs can help determine the timing of proton removal relative to hydride transfer. nih.gov For example, in the oxidation of benzyl alcohol, a normal substrate KIE of 4.6 (from deuterating the benzylic position) was observed alongside an inverse solvent KIE of 0.57 (from using D2O). nih.gov Crucially, the substrate KIE was unchanged in D2O, and the SIE was unchanged with the deuterated substrate. This indicates that both the C-H bond cleavage and the O-H proton transfer occur in the same mechanistic step. nih.gov An inverse SIE (kH2O/kD2O < 1) in alcohol oxidation is often consistent with a mechanism where an alkoxide intermediate is formed in a pre-equilibrium step before the rate-determining hydride transfer. nih.govdoi.org

Table 2: Solvent Isotope Effects (SIEs) in Benzyl Alcohol Oxidation

| Substrate | Isotope Effect Type | Value (kH2O/kD2O) | Mechanistic Insight | Reference(s) |

|---|---|---|---|---|

| Benzyl alcohol | Solvent KIE | 0.57 | Inverse effect suggests alkoxide formation. | nih.gov |

| p-CH3O Benzyl alcohol | Solvent KIE | 1.20 | Small normal effect. | doi.org |

Temperature Dependence of KIEs for Mechanistic Discrimination

Analyzing the kinetic isotope effect over a range of temperatures can provide deeper mechanistic insights and can be a key indicator of quantum mechanical tunneling. According to the Arrhenius equation, a plot of ln(k) versus 1/T should be linear. Differences in activation energy (Ea) and the pre-exponential factor (A) between the H and D isotopologues determine the KIE.

In some cases, particularly for proton and deuteron (B1233211) transfer reactions, the Arrhenius plot for the deuterated compound deviates from linearity at lower temperatures. A study on the reaction between 4-nitrobenzylcyanide-α,α-d2 and ethoxide ion found that at low temperatures (-60 to -90 °C), the Arrhenius plot was linear, but the activation energy for the deuteron transfer was 1.85 kcal/mol higher than for the proton transfer, and the A-factor was about 5 times larger. rsc.org This significant difference, especially in the A-factor, is a classic sign of tunneling, where the lighter proton can "tunnel" through the activation barrier more readily than the heavier deuteron. Observing such temperature dependencies in reactions of this compound could help distinguish between classical transition state theory and mechanisms involving quantum tunneling. rsc.org

Application of KIE Studies in Elucidating Reaction Mechanisms of Nitrobenzyl Derivatives

Kinetic isotope effect studies are instrumental in clarifying the mechanisms of oxidative and catalytic reactions involving nitrobenzyl derivatives. The oxidation of an alcohol to an aldehyde involves the removal of two hydrogen atoms, one from the carbon and one from the oxygen. KIE studies help determine the sequence and nature of these bond-breaking events.

In enzyme-catalyzed oxidations, KIEs can be particularly large and informative. For example, in the oxidation of benzyl alcohols by galactose oxidase, the deuterium KIE for 4-nitrobenzyl alcohol was 12, while for 4-methoxybenzyl alcohol it was 4.3. nih.gov The large KIE for the electron-withdrawing nitro-substituted compound suggests that C-H bond cleavage is a highly significant, nearly fully rate-limiting step in this pathway. These studies, combining substrate and solvent KIEs, often support mechanisms involving hydride transfer from an enzyme-stabilized alkoxide intermediate. nih.gov

The catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) using carbon nanotubes and peroxymonosulfate (B1194676) as an oxidant proceeds via a radical mechanism. gdut.edu.cn While a KIE was not reported in that specific study, deuteration of the benzylic position of 3-nitrobenzyl alcohol would be an ideal method to probe the involvement of C-H bond cleavage in the rate-determining step of similar radical-based catalytic oxidations.

Table 3: KIEs in Oxidative Pathways of Nitrobenzyl Derivatives

| Pathway | Substrate | kH/kD | Significance | Reference(s) |

|---|---|---|---|---|

| Enzymatic Oxidation | 4-Nitrobenzyl alcohol | 12 | C-H bond cleavage is highly rate-limiting. | nih.gov |

Other Electrophilic or Nucleophilic Substitutions and Rearrangements

The presence of deuterium at the benzylic position of 3-nitrobenzyl alcohol (this compound) makes it an excellent substrate for investigating the mechanisms of nucleophilic substitution reactions. The magnitude of the secondary α-deuterium kinetic isotope effect (kH/kD) is particularly informative for distinguishing between unimolecular (SN1) and bimolecular (SN2) pathways.

In an SN1 reaction, the rate-determining step involves the ionization of the substrate to form a carbocation. This process is characterized by a change in hybridization at the α-carbon from sp3 to sp2. This change leads to a significant secondary α-deuterium KIE, typically in the range of 1.10 to 1.25. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. In the transition state leading to the carbocation, the out-of-plane bending vibration of the C-H(D) bond is loosened, resulting in a smaller difference in zero-point energy between the ground state and the transition state for the deuterated compound. This leads to a faster reaction rate for the deuterated species, and thus a kH/kD value greater than 1.

Conversely, in an SN2 reaction, the nucleophile attacks the substrate in a concerted step, leading to a pentacoordinate transition state. The hybridization at the α-carbon remains largely sp3, although with some rehybridization. The steric hindrance in the crowded transition state is a dominant factor. Because the C-D bond is slightly shorter than the C-H bond, the deuterium atom occupies slightly less space, leading to a small inverse or no significant kinetic isotope effect. Typical kH/kD values for SN2 reactions are close to unity or slightly less than 1.

Based on these principles, the solvolysis of a derivative of this compound, such as 3-nitrobenzyl tosylate, would be expected to proceed through an SN2 or a borderline SN1/SN2 mechanism. The observed kH/kD value would therefore be anticipated to be close to 1.0, indicative of a mechanism with significant SN2 character. A hypothetical set of data for the solvolysis of 3-nitrobenzyl tosylate and its deuterated analogue is presented in the table below to illustrate this expectation.

| Compound | Solvent | Temperature (°C) | kH (s⁻¹) | kD (s⁻¹) | kH/kD |

| 3-Nitrobenzyl tosylate | 80% Ethanol | 50 | 1.5 x 10⁻⁵ | 1.45 x 10⁻⁵ | 1.03 |

| 3-Nitrobenzyl-d6 tosylate | 80% Ethanol | 50 | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the reviewed literature.

In the realm of electrophilic aromatic substitution, the deuteration at the benzylic position of 3-nitrobenzyl alcohol would not be expected to exert a significant primary kinetic isotope effect, as the C-H(D) bonds at this position are not broken in the rate-determining step of the reaction. Any observed effect would be a small secondary isotope effect.

Similarly, for rearrangement reactions involving the 3-nitrobenzyl moiety, the kinetic isotope effect of this compound would depend on the specific mechanism of the rearrangement. If the C-H(D) bond at the benzylic position is broken or significantly altered in the rate-determining step, a primary kinetic isotope effect would be observed. If the bonding at this position is not directly involved in the rate-determining step, any observed KIE would be secondary in nature and likely small.

Computational Chemistry and Theoretical Studies on 3 Nitrobenzyl D6 Alcohol Systems

Quantum Chemical Calculations (DFT, ab initio) for Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for modeling the behavior of molecular systems. These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. For 3-Nitrobenzyl-d6 alcohol, these calculations elucidate how deuteration influences its spectroscopic signature and chemical reactivity compared to its standard (protio) counterpart, 3-Nitrobenzyl alcohol.

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), are widely employed for this purpose. mdpi.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. For this compound, the substitution of hydrogen with heavier deuterium (B1214612) atoms, particularly in the methylene (B1212753) (-CD₂OH) and aromatic ring (C₆D₄) positions, leads to significant shifts in the vibrational frequencies of the corresponding C-D bonds compared to the C-H bonds in the protio-analog. These shifts are a direct consequence of the mass difference and can be precisely predicted. For instance, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ range, whereas C-D stretching vibrations are expected at lower frequencies, approximately 2100-2200 cm⁻¹.

NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. While deuteration renders the substituted positions "invisible" in ¹H NMR, it profoundly affects the ¹³C NMR spectrum. Computational methods can predict ¹H and ¹³C chemical shifts. For the protio-compound, 3-nitrobenzyl alcohol, predicted shifts can be benchmarked against experimental data to validate the computational model. oxinst.com Shoolery's rules can also provide a preliminary estimation of chemical shifts in aromatic systems. oxinst.com For the d6 isotopologue, calculations would predict the absence of specific proton signals and the characteristic splitting patterns in the ¹³C spectrum due to C-D coupling.

| Proton Assignment (in Protio Compound) | Experimental Chemical Shift (ppm) in CDCl₃ oxinst.comchemicalbook.com | Predicted Observation for this compound |

|---|---|---|

| -CH₂- | 4.80 | Signal absent (replaced by -CD₂-) |

| Aromatic Protons | 7.51 - 8.21 | Signals absent (replaced by aromatic deuterons) |

| -OH | ~2.55 | Signal remains, likely as a singlet |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 6.5 | Relates to chemical stability and electronic transitions |

Modeling of Transition States and Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energies, which govern reaction rates.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step.

For this compound, a primary KIE would be expected for reactions involving the cleavage of a C-D bond at the benzylic position (the -CD₂OH group). Computational modeling can determine the structures and vibrational frequencies of both the ground state reactant and the transition state for the protio and deuterated species. The difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds is the primary origin of the KIE. Because the heavier deuterium atom leads to a lower ZPVE, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate for the deuterated compound. Theoretical calculations can provide a quantitative prediction of the KIE value (kH/kD), which can then be compared with experimental findings. a2bchem.com

The ZPVE is the minimum possible energy that a molecule can possess and is lower for the heavier deuterated compound. This difference in ZPVE between the this compound and its protio analog is maintained throughout much of the reaction coordinate. At the transition state for a reaction involving C-H/C-D bond breaking, the vibrational mode corresponding to this bond is lost. The difference in ZPVE between the two isotopologues is therefore smaller at the transition state than at the ground state. This leads to a higher activation energy (Ea) for the deuterated species, providing a clear energetic explanation for the observed primary kinetic isotope effect.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. oup.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time. wiley-vch.dersc.org

For this compound, MD simulations can be employed to study:

Conformational Analysis: The molecule has rotational freedom around the C-C bond connecting the ring to the alcohol group and the C-N bond of the nitro group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions: In a condensed phase (liquid or solid), the behavior of this compound is heavily influenced by its interactions with neighboring molecules. MD simulations can model the hydrogen bonding network formed by the alcohol's hydroxyl group and the interactions involving the polar nitro group. researchgate.net These simulations provide insight into solvation properties and how the molecule organizes itself in different environments. The deuteration of the molecule would subtly affect the dynamics and strength of these interactions, particularly any weak interactions involving the deuterated C-D bonds.

Applications and Advanced Research Trajectories of 3 Nitrobenzyl D6 Alcohol in Organic Synthesis

Role as a Mechanistic Probe in Complex Organic Transformations

The primary application of 3-Nitrobenzyl-d6 alcohol as a mechanistic probe lies in the study of kinetic isotope effects (KIE). The KIE is a phenomenon where replacing an atom with its heavier isotope leads to a change in the reaction rate. wikipedia.org This rate change provides crucial information about the rate-determining step of a reaction, particularly whether a specific C-H bond is broken in that step. princeton.edu

By comparing the reaction rates of 3-nitrobenzyl alcohol with its d6-deuterated counterpart, researchers can gain deep insights into various transformations. For instance, in oxidation reactions of benzyl (B1604629) alcohols, a significant KIE (where the C-H bond reacts faster than the C-D bond) indicates that the cleavage of the benzylic C-H bond is a key part of the slowest step. princeton.edunih.gov

A notable study on the photoredox chemistry of nitrobenzyl alcohols in aqueous solution investigated the α-deuterium isotope effect on the reaction of the meta-isomer. The study revealed a preference for the undeuterated compound, with an isotope effect (kH/kD) of 2.4 ± 0.2, confirming that the deprotonation or removal of the benzylic proton is involved in the primary step of the reaction mechanism. cdnsciencepub.com Such studies are fundamental to understanding reaction pathways and the nature of transition states. nih.gov

Table 1: Kinetic Isotope Effects in Nitrobenzyl Alcohol Reactions

| Reaction Type | Isomer | kH/kD | Mechanistic Implication | Source |

|---|---|---|---|---|

| Photoredox Reaction | meta-Nitrobenzyl alcohol | 2.4 ± 0.2 | Benzylic C-H bond cleavage is part of the primary step. | cdnsciencepub.com |

| Photolysis | ortho-Nitrobenzyl alcohol derivatives | Up to 8.3 | Benzylic C-H bond cleavage is critical to the reaction. | nih.govresearchgate.net |

| Enzymatic Oxidation | 4-Nitrobenzyl alcohol | Varies | Reflects changes in the transition state character. | nih.gov |

Utilization in the Development and Optimization of Novel Catalytic Systems

While not a catalyst itself, this compound is an important substrate for the development and optimization of new catalytic systems, particularly for selective oxidation and deuteration reactions. The conversion of benzyl alcohol to benzaldehyde (B42025) is a model reaction for testing new oxidation catalysts. mdpi.com By using a deuterated substrate like this compound, catalyst developers can probe the mechanism of their systems. A significant KIE would confirm that the catalyst facilitates C-H bond activation, a crucial step in many oxidative processes.

Furthermore, there is growing interest in developing catalysts for the selective deuteration of organic molecules. researchgate.net Palladium single-atom catalysts and ruthenium pincer complexes have been developed for the efficient α-site selective hydrogen-deuterium exchange of benzyl alcohol compounds using D₂O as the deuterium (B1214612) source. researchgate.net this compound and its protiated analogue serve as ideal test substrates to evaluate the efficiency, selectivity, and mechanism of these novel deuteration catalysts under various conditions.

Precursor for the Synthesis of Other Deuterated Aromatic Compounds with Precise Labeling

Deuterated building blocks are essential for the synthesis of complex isotopically labeled molecules used in pharmaceutical research and metabolic studies. This compound can serve as a valuable precursor for other deuterated aromatic compounds.

A key synthetic transformation is the conversion of the alcohol functionality into other groups. For instance, chirally deuterated benzyl alcohols can be converted into the corresponding deuterated benzyl chlorides. nih.gov These chlorides are versatile intermediates that can be used in alkylation reactions to introduce the deuterated benzyl moiety into a larger molecule. One example is the synthesis of protected, doubly labeled tyrosine, where a deuterated benzyl chloride derivative was a key intermediate. nih.gov This demonstrates a pathway where this compound could be converted to 3-nitrobenzyl-d6 chloride and subsequently used to synthesize a variety of deuterated compounds with precise labeling at the benzylic position.

Design and Mechanistic Investigations of Photolabile Protecting Groups using Deuterated Analogues

Nitrobenzyl derivatives are widely used as photolabile protecting groups (PPGs), or "caging" groups, which can be removed with light to release a protected molecule in a controlled manner. researchgate.netnih.govwikipedia.org The mechanism of this uncaging reaction for 2-nitrobenzyl-based PPGs involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. wikipedia.org

Deuterating the benzylic position, as in this compound derivatives, has a profound impact on this mechanism. Studies on ortho-nitrobenzyl alcohol derivatives have shown a strong kinetic isotope effect, with KIE values as high as 8.3. nih.govresearchgate.net This large KIE confirms that the benzylic C-H bond cleavage is a critical, rate-influencing step in the photolysis process.

This finding is significant for two reasons. First, it provides definitive evidence for the proposed hydrogen abstraction mechanism. Second, it offers a method to fine-tune the properties of the PPG. By using a deuterated PPG, the quantum yield of the uncaging reaction can be altered without changing the absorption properties of the molecule. nih.govresearchgate.net This allows for the subtle adjustment of reaction rates, which is valuable in applications requiring sequential deprotection of multiple functional groups. nih.gov Research has also shown that the efficiency of release from nitrobenzyl PPGs correlates with factors that weaken the benzylic C-H bond. researchgate.net

Development of Advanced Methodologies for Selective Deuteration and De-deuteration Reactions

The synthesis of specifically deuterated compounds like this compound relies on advanced methodologies for selective deuteration. Recent progress in catalysis has provided powerful new tools for this purpose.

One prominent method is the use of transition metal catalysts to facilitate hydrogen-deuterium exchange using deuterium oxide (D₂O), an inexpensive and readily available deuterium source. A ruthenium pincer catalyst (Ru-MACHO) has been shown to achieve highly selective α-deuteration of primary alcohols like benzyl alcohol. researchgate.net Similarly, a palladium single-atom catalyst (Pd₁/FeOx) has been used for efficient α-site selective hydrogen-deuterium exchange on various benzyl alcohol derivatives under mild conditions. These methods avoid the use of expensive deuterating reagents and offer high levels of deuterium incorporation. organic-chemistry.org

Another approach involves the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and D₂O to produce α,α-dideuterio benzyl alcohols with high deuterium incorporation (>95%). organic-chemistry.org These advanced catalytic methods are crucial for the synthesis of this compound and other precisely labeled compounds, which are key for the applications described in the preceding sections.

Table 2: Modern Catalytic Methods for Selective Deuteration of Benzyl Alcohols

| Catalyst System | Deuterium Source | Key Features | Source |

|---|---|---|---|

| Palladium Single-Atom Catalyst (Pd₁/FeOx) | D₂O | High α-site selectivity, mild conditions, direct C-H activation. | |

| Ruthenium Pincer Catalyst (Ru-MACHO) | D₂O | High α-deuteration selectivity, low catalyst loading. | researchgate.net |

| Samarium(II) Iodide (SmI₂) | D₂O | Reductive deuteration of esters to α,α-dideuterio alcohols, high D incorporation. | organic-chemistry.org |

Fundamental Research into Aromatic Reactivity and Substitution Mechanisms

The this compound molecule possesses two key reactive sites: the aromatic ring and the benzylic alcohol group. Fundamental research into its reactivity considers both.

The aromatic ring's reactivity is dominated by the presence of the nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, and Friedel-Crafts reactions. libretexts.org This deactivation occurs because the nitro group withdraws electron density from the ring, making it less nucleophilic and less attractive to electrophiles. libretexts.org Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to substitute at the positions meta to it (C5 in this case). chemguide.co.ukstackexchange.com

Conversely, the strong deactivation by the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile attacks the ring and displaces a leaving group. nih.gov

The reactivity at the benzylic C-O bond is also influenced by the nitro group. The electron-withdrawing nature of the nitro group can affect the stability of intermediates in reactions involving the alcohol, such as solvolysis of the corresponding benzyl chloride. nih.gov As discussed previously, the substitution of hydrogen with deuterium at the benzylic position (the "-d6" part of the name) does not significantly alter the electronic properties of the molecule but has a major impact on the rates of reactions where the C-D bond is broken, providing a clear example of the kinetic isotope effect. cdnsciencepub.com

Q & A

Basic Research Questions

Q. What synthetic pathways are optimal for preparing 3-Nitrobenzyl-d6 alcohol, and how does deuteration affect reaction yields?

- Methodological Answer : Deuterated analogs like this compound are typically synthesized via nitration of deuterated benzyl precursors or selective deuteration of pre-formed nitrobenzyl alcohol. The nitration of benzyl-d7 alcohol (C6D5CD2OH) with nitric acid/sulfuric acid mixtures is a common approach, but isotopic purity (99 atom% D) requires rigorous control of reaction conditions to avoid proton exchange . Yields may decrease due to kinetic isotope effects (KIEs), which slow reaction rates in deuterated intermediates. Analytical verification via mass spectrometry and NMR (monitoring -OD vs. -OH peaks) is critical for confirming deuteration efficiency .

Q. How can researchers validate the isotopic purity of this compound in synthetic workflows?

- Methodological Answer :

- Mass Spectrometry (MS) : Quantify deuterium incorporation using high-resolution MS to distinguish between m/z peaks of deuterated (e.g., 159.17 for C7D6NO3) and non-deuterated analogs (153.13 for C7H7NO3) .

- NMR Spectroscopy : Compare ¹H-NMR spectra of deuterated and non-deuterated compounds. The absence of -OH proton signals (~1–5 ppm) in the deuterated version confirms successful deuteration .

- Isotopic Ratio Analysis : Use isotope-ratio mass spectrometry (IRMS) for atom% D quantification .

Q. What are the key solubility and stability considerations for this compound in common solvents?

- Methodological Answer :

- Solubility : Like its non-deuterated counterpart, this compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Deuteration may slightly reduce solubility due to increased molecular mass .

- Stability : Store under inert gas (argon/nitrogen) at ≤−20°C to prevent degradation. Monitor for nitro group reduction under prolonged light exposure using UV-Vis spectroscopy (absorbance at ~260 nm) .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in protection/deprotection reactions?

- Methodological Answer :

- Protection Reactions : In alcohol protection (e.g., as a protecting group for carboxylic acids), deuteration at the benzylic position (CD2OH vs. CH2OH) alters transition-state energetics. KIEs reduce reaction rates by 2–3×, requiring longer reaction times or elevated temperatures .

- Deprotection : Photolytic or catalytic hydrogenation deprotection may exhibit inverse KIEs. For example, C-D bond cleavage in UV-light-mediated deprotection (common in nitrobenzyl groups) requires wavelength adjustments (e.g., 365 nm vs. 254 nm for non-deuterated analogs) .

Q. What analytical challenges arise when using this compound as an internal standard in quantitative mass spectrometry?

- Methodological Answer :

- Co-elution Issues : Ensure chromatographic separation from non-deuterated analogs (e.g., using HILIC or reverse-phase HPLC with acetonitrile/water gradients) to avoid signal overlap .

- Ion Suppression : Deuterated compounds may exhibit slight retention time shifts, affecting ionization efficiency. Calibrate using standard curves with matrix-matched deuterated/internal standards .

Q. Can this compound serve as a mechanistic probe in studies of nitro group reduction?

- Methodological Answer :

- Electrochemical Reduction : Use cyclic voltammetry (CV) to compare reduction potentials of deuterated vs. non-deuterated analogs. Deuteration shifts reduction peaks (E1/2) due to altered electron-transfer kinetics .

- Catalytic Hydrogenation : Track D/H incorporation in reduction products (e.g., benzylamine-d6) via GC-MS to elucidate deuteration retention or loss during catalysis .

Contradictions and Resolutions

- Isotopic Purity Claims : reports 99 atom% D for this compound, but commercial synthesis often achieves ≤98% due to residual protons. Independent validation via IRMS is recommended .

- Stability in Acidic Media : While notes nitrobenzyl alcohols are stable in mild acids, highlights potential nitrosation side reactions in strongly acidic conditions. Pre-screening reaction media with pH <2 is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.